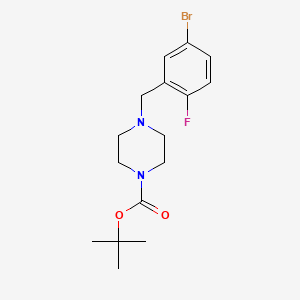

4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-[(5-bromo-2-fluorophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-10-13(17)4-5-14(12)18/h4-5,10H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNUIUCTFIJPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742804 | |

| Record name | tert-Butyl 4-[(5-bromo-2-fluorophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-99-2 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[(5-bromo-2-fluorophenyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[(5-bromo-2-fluorophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These properties, including solubility, lipophilicity, and ionization state, govern a compound's behavior within biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[1] Consequently, a comprehensive physicochemical profile is indispensable for predicting a drug candidate's pharmacokinetic profile, optimizing its formulation, and minimizing potential toxicological risks.[2] This guide provides an in-depth technical overview of the core physicochemical properties of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene , a compound of interest in medicinal chemistry, likely as a versatile building block in the synthesis of more complex therapeutic agents.

The structure of this compound incorporates several key pharmacophoric elements: a bromofluorinated benzene ring, a piperazine moiety, and a tert-butyloxycarbonyl (BOC) protecting group. The interplay of these functional groups dictates its chemical reactivity and physical characteristics. This guide will delve into these properties, offering both theoretical insights and practical experimental protocols for their determination, thereby empowering researchers to effectively utilize this compound in their drug discovery endeavors.

Molecular Structure and Core Chemical Attributes

This compound is a substituted aromatic compound with the following structural features:

-

Aromatic Core: A benzene ring substituted with a bromine and a fluorine atom. The relative positions of these halogens influence the electronic properties and reactivity of the ring.

-

Piperazine Linker: A piperazine ring, a common motif in medicinal chemistry, connects the aromatic core to the BOC group. Piperazine derivatives are known to modulate the pharmacokinetic properties of drug candidates.

-

BOC Protecting Group: The tert-butyloxycarbonyl (BOC) group is a widely used protecting group for amines, allowing for selective chemical transformations at other sites of the molecule.

A comprehensive understanding of these structural components is crucial for predicting the molecule's overall physicochemical behavior.

Physicochemical Properties: A Detailed Examination

The following table summarizes the key physicochemical properties of this compound. Where experimental data is not publicly available, predicted values based on computational models and the properties of analogous structures are provided, along with the rationale for the estimation.

| Property | Value | Source/Method |

| Molecular Formula | C₁₆H₂₂BrFN₂O₂ | - |

| Molecular Weight | 373.26 g/mol | - |

| CAS Number | 460094-96-6 | - |

| Appearance | Predicted to be a white to off-white solid at room temperature. | Based on analogous BOC-protected piperazine derivatives. |

| Melting Point | Not experimentally determined. Predicted to be in the range of 60-90 °C. | Based on the melting points of N-BOC piperazine (43-47 °C) and related substituted bromofluorobenzene compounds. The larger molecular size and potential for crystalline packing would suggest a higher melting point than N-BOC piperazine alone. |

| Boiling Point | Not experimentally determined. Predicted to be > 300 °C at 760 mmHg. | Based on the high boiling points of similarly sized aromatic compounds and the presence of polar functional groups. |

| Solubility | Predicted to be soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. | The large non-polar surface area contributed by the aromatic ring and the BOC group suggests good solubility in organic solvents, while the polar ether and amide functionalities may impart slight aqueous solubility. |

| pKa | Not experimentally determined. The piperazine nitrogen atoms are basic. The pKa of the protonated piperazine nitrogen is predicted to be around 7.5-8.5. | Based on the typical pKa values of N-alkylated piperazines. The electron-withdrawing effects of the aromatic ring may slightly decrease the basicity. |

| LogP (Octanol/Water Partition Coefficient) | Not experimentally determined. Predicted to be in the range of 3.5-4.5. | The presence of the lipophilic bromofluorophenyl group and the BOC group will significantly contribute to a positive LogP value, indicating a preference for the lipid phase. |

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the experimental determination of these properties is paramount. The following section outlines detailed, step-by-step methodologies for key experiments.

Melting Point Determination

Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically broaden and depress the melting range.

Protocol (Capillary Method):

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate, typically 1-2 °C per minute, approaching the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range is the difference between these two temperatures.

Diagram: Workflow for Melting Point Determination

Caption: A streamlined workflow for determining the melting point of a solid compound.

Determination of LogP (Octanol-Water Partition Coefficient)

Rationale: LogP is a measure of a compound's lipophilicity, which is a critical determinant of its ability to cross biological membranes. A higher LogP value indicates greater lipid solubility.

Protocol (Shake-Flask Method):

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of this compound in n-octanol at a known concentration.

-

Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the water phase.

-

Equilibration: Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 1 hour).

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Diagram: Experimental Workflow for LogP Determination

Caption: Step-by-step process for the experimental determination of the LogP value.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number and types of protons and their neighboring atoms, while ¹³C NMR provides information about the carbon skeleton.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons: Signals in the range of 7.0-7.5 ppm, showing complex splitting patterns due to proton-proton and proton-fluorine coupling.

-

Benzylic Protons (-CH₂-): A singlet or a doublet (due to coupling with the fluorine) around 3.5-4.5 ppm.

-

Piperazine Protons: Broad signals in the range of 2.4-3.6 ppm.

-

BOC Protons (-C(CH₃)₃): A sharp singlet at approximately 1.4 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Aromatic Carbons: Signals in the range of 110-160 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Carbonyl Carbon (BOC): A signal around 155 ppm.

-

Benzylic Carbon (-CH₂-): A signal around 50-60 ppm.

-

Piperazine Carbons: Signals in the range of 40-55 ppm.

-

BOC Carbons (-C(CH₃)₃ and -C(CH₃)₃): Signals around 80 ppm and 28 ppm, respectively.

Protocol for Acquiring a ¹H NMR Spectrum:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer.

-

Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the splitting patterns to deduce the connectivity of the atoms.

Diagram: Logical Relationship in NMR Data Analysis

Caption: The process of deducing molecular structure from key NMR spectral data.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum (Electrospray Ionization - ESI+):

-

Molecular Ion Peak [M+H]⁺: An intense peak corresponding to the molecular weight of the protonated molecule (approximately 374.1 m/z). The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+H+2]⁺).

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the BOC group (-100 amu) and cleavage of the benzylic C-N bond.

Protocol for Acquiring a Mass Spectrum:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or after separation by HPLC.

-

Ionization: Ionize the sample using an appropriate technique, such as electrospray ionization (ESI).

-

Analysis: Analyze the ions in the mass analyzer to obtain the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the specific SDS provided by the supplier before handling this chemical.

Conclusion and Future Perspectives

This compound is a molecule with significant potential as a building block in the synthesis of novel therapeutic agents. A thorough understanding and experimental determination of its physicochemical properties are crucial for its effective application in drug discovery programs. The predicted properties and detailed experimental protocols provided in this guide serve as a valuable resource for researchers. Further studies to obtain precise experimental data for this compound will undoubtedly facilitate its broader use and contribute to the advancement of medicinal chemistry.

References

- Di, L., & Kerns, E. H. (2016).

-

LookChem. (2023, December 13). What are the physicochemical properties of drug? Retrieved from [Link]

- Waring, M. J. (2010). Physicochemical properties in drug design. Drug Discovery Today: Technologies, 7(1), e1-e8.

-

Chem-Space. (n.d.). tert-Butyl 4-[(2-bromo-5-fluorophenyl)methyl]piperazine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

-

Agilent Technologies. (2024, August 23). 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-{2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoyl}piperazine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2019, July). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

-

Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

MOLBASE. (n.d.). tert-Butyl (2R,5S)-4-(3-bromo-4-cyanophenyl)-2,5-dimethylpiperazine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). N-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-4-[2-({[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]carbamoyl}amino)ethyl]piperazine-1-Carboxamide. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene: Synthesis, Characterization, and Application in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and piperazine moieties into molecular scaffolds is a cornerstone of rational drug design. The building block, 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene, embodies this principle, offering a trifecta of functionalities crucial for developing novel therapeutics. This guide provides an in-depth technical overview of this valuable synthetic intermediate, from its fundamental properties and synthesis to its characterization and strategic application in drug discovery programs.

Core Compound Profile

At the heart of any synthetic endeavor is a thorough understanding of the target molecule's fundamental properties. Below is a summary of the key identifiers for this compound.

| Property | Value |

| CAS Number | 1260760-91-1 |

| Molecular Formula | C₁₆H₂₂BrFN₂O₂ |

| Molecular Weight | 389.26 g/mol |

| Structure | tert-butyl 4-((5-bromo-2-fluorophenyl)methyl)piperazine-1-carboxylate |

The structure features a bromofluorobenzene ring, a common anchor for further chemical modification, linked to a BOC-protected piperazine. This protection strategy is critical, allowing for controlled, sequential reactions on the piperazine nitrogen atoms.

Strategic Synthesis Pathway

Experimental Protocol: A Two-Step Synthesis

Step 1: Reductive Amination

The initial step involves the reductive amination of 4-bromo-2-fluorobenzaldehyde with BOC-piperazine. This reaction forms the crucial carbon-nitrogen bond between the aromatic ring and the piperazine moiety.

-

Reaction: 4-bromo-2-fluorobenzaldehyde + tert-butyl piperazine-1-carboxylate → tert-butyl 4-((5-bromo-2-fluorophenyl)methyl)piperazine-1-carboxylate

-

Reagents and Solvents:

-

4-bromo-2-fluorobenzaldehyde (1.0 eq)

-

tert-butyl piperazine-1-carboxylate (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

-

Procedure:

-

To a solution of 4-bromo-2-fluorobenzaldehyde in the chosen solvent, add tert-butyl piperazine-1-carboxylate.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

-

Step 2: BOC-Protection

This step is integrated into the choice of starting material, BOC-piperazine, which is a common and commercially available reagent. The BOC (tert-butyloxycarbonyl) group serves as a protecting group for one of the piperazine nitrogens, preventing its participation in the reductive amination and allowing for future selective deprotection and functionalization.

Below is a diagram illustrating the logical flow of the synthesis.

Caption: Proposed synthetic workflow for the target compound.

Comprehensive Characterization

Ensuring the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed for full characterization.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons of the bromofluorobenzene ring, the methylene protons of the benzyl group, and the protons of the BOC-protected piperazine ring. The integration of these signals should be consistent with the number of protons in each environment. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, the piperazine carbons, and the carbons of the BOC group. |

| Mass Spec (MS) | The molecular ion peak corresponding to the mass of the compound (m/z = 389.26 for [M+H]⁺) with the characteristic isotopic pattern for a bromine-containing molecule. |

| HPLC | A single major peak indicating the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common choice for such molecules.[1] |

Role in Drug Discovery: A Privileged Scaffold

The title compound is not an active pharmaceutical ingredient (API) itself but rather a versatile building block. Its utility in drug discovery stems from the strategic combination of its structural features.

-

Fluorine Atom: The presence of fluorine can significantly impact a drug candidate's metabolic stability, binding affinity, and lipophilicity.[2] It can block sites of metabolism and modulate the pKa of nearby functional groups.[2]

-

Piperazine Moiety: Piperazine is a common scaffold in medicinal chemistry, often used to improve the pharmacokinetic properties of a drug.[3] It can enhance aqueous solubility and provide a point for further derivatization to optimize drug-target interactions.[4]

-

Bromo-Aryl Group: The bromo-substituent is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR) of a lead compound.

The logical flow for utilizing this building block in a drug discovery context is depicted below.

Caption: Strategic application in a drug discovery cascade.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, prudent laboratory practices should be followed based on the safety information for structurally related compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[7][8]

-

Handling: Avoid contact with skin and eyes.[5][6] In case of contact, rinse immediately with plenty of water.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[8]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and strategically designed building block for medicinal chemistry and drug discovery. Its combination of a fluorinated aromatic ring, a versatile bromine handle for cross-coupling, and a protected piperazine moiety makes it an ideal starting point for the synthesis of complex molecules with desirable pharmaceutical properties. A thorough understanding of its synthesis, characterization, and safe handling is essential for any researcher looking to leverage this compound in their quest for novel therapeutics.

References

-

PrepChem.com. Synthesis of 4-bromo-4'-fluorobenzophenone. Available from: [Link]

-

Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available from: [Link]

- Google Patents. US5847241A - Process for the preparation of p-bromofluorobenzene.

-

MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available from: [Link]

-

MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link]

-

PubMed. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Available from: [Link]

-

SpectraBase. 4'-Bromo-2-chlorobenzanilide - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

-

SpectraBase. N-(4-bromo-2-fluorophenyl)-2-chloronicotinamide - Optional[1H NMR] - Spectrum. Available from: [Link]

Sources

A Multi-Spectroscopic Approach to the Definitive Structure Elucidation of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene

Abstract

The unequivocal structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Intermediate compounds, such as 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene, serve as critical building blocks in the synthesis of complex pharmaceutical agents. Their purity and structural integrity are paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This in-depth guide provides a comprehensive, multi-technique spectroscopic workflow for the definitive structure elucidation of this compound. We will delve into the practical application and theoretical underpinnings of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D), and Infrared (IR) Spectroscopy. The causality behind experimental choices is explored, and protocols are presented as self-validating systems, ensuring the highest degree of confidence in the final structural assignment.

Introduction and Strategic Overview

This compound is a substituted aromatic compound featuring several key functionalities: a di-halogenated benzene ring, a piperazine linker, and a tert-butyloxycarbonyl (BOC) protecting group. The specific arrangement of these groups—the 1,2,4-substitution pattern on the aromatic ring—is critical and cannot be assumed. A robust analytical strategy is therefore required to confirm the molecular formula and definitively establish the connectivity of every atom.

Our approach integrates data from three core spectroscopic techniques, a process essential for the unambiguous structural elucidation of pure organic compounds.[1] Mass spectrometry will provide the molecular weight and elemental composition, NMR spectroscopy will map the carbon-hydrogen framework and establish atomic connectivity, and infrared spectroscopy will confirm the presence of key functional groups.

Caption: Overall workflow for structure elucidation.

Molecular Formula and Isotopic Signature by Mass Spectrometry (MS)

The first crucial step in any structure elucidation is to determine the molecular formula.[2] High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, allowing for the calculation of a unique elemental composition.

Causality of Technique: For this specific molecule, HRMS is superior to low-resolution MS because it can distinguish between isobars (ions with the same nominal mass but different exact masses). Furthermore, the presence of bromine makes mass spectrometry particularly powerful. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a near 1:1 natural abundance.[3][4] This results in a characteristic isotopic pattern for the molecular ion, where two peaks of almost equal intensity are observed, separated by two mass-to-charge units (M⁺ and M+2). This signature provides immediate, undeniable evidence for the presence of a single bromine atom in the molecule.

Expected Data:

-

Molecular Formula: C₁₆H₂₂BrFN₂O₂

-

Monoisotopic Mass: 388.0852 u (for ⁷⁹Br)

-

Molecular Ion Cluster: A doublet of nearly equal intensity at m/z ≈ 388.0852 and 390.0832.

Fragmentation Analysis: Electron Ionization (EI) or Collision-Induced Dissociation (CID) in ESI-MS/MS can provide structural clues. The BOC group is thermally labile and prone to fragmentation. Key expected fragments include:

-

Loss of tert-butyl cation: [M - 57]⁺

-

Loss of isobutylene: [M - 56]

-

Loss of the entire BOC group: [M - 100]⁺

-

Benzylic cleavage: Formation of the bromofluorobenzyl cation or the BOC-piperazinomethyl cation.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile or methanol). Dilute this stock solution to approximately 10 µg/mL.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Analysis Mode: Operate in positive ion mode.

-

Data Acquisition: Acquire data over a mass range of m/z 100-600. Ensure the mass resolution is set to >10,000 to allow for accurate mass determination.

-

Data Analysis: Identify the molecular ion cluster ([M+H]⁺). Verify that the mass difference between the two most intense peaks is ~2 Da and their intensity ratio is ~1:1. Compare the measured accurate mass of the monoisotopic peak to the theoretical mass for C₁₆H₂₃BrFN₂O₂⁺ (the protonated species) to confirm the elemental composition.

The Blueprint of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule.[5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be used to build the molecular structure piece by piece.

¹H NMR Spectroscopy: Proton Environment Mapping

¹H NMR provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Causality of Experimental Design: The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex spin systems in the aromatic region, where protons are coupled not only to each other but also to the ¹⁹F nucleus.

Expected Spectral Features:

-

BOC Group: A sharp, intense singlet integrating to 9 protons, characteristically found around δ 1.4-1.5 ppm .[6] The presence of this signal is strong evidence of a successful BOC protection.[7]

-

Piperazine Protons: Two sets of broad signals, each integrating to 4 protons. The protons on the carbons adjacent to the nitrogen of the BOC group are expected around δ 3.4-3.6 ppm , while the protons on the carbons adjacent to the benzylic group will appear further upfield, likely around δ 2.4-2.6 ppm .

-

Benzylic Protons (-CH₂-): A singlet integrating to 2 protons, expected around δ 3.5-3.7 ppm . Its singlet nature indicates no adjacent protons.

-

Aromatic Protons: Three protons on the benzene ring, which will exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

H-3: Adjacent to the CH₂ group and Fluorine. Expected to be a triplet of doublets (td) or a complex multiplet.

-

H-5: Adjacent to Bromine and a proton. Expected to be a doublet of doublets (dd).

-

H-6: Adjacent to Fluorine and a proton. Expected to be a doublet of doublets (dd).

-

¹³C NMR Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR reveals the number of unique carbon environments. The chemical shifts are indicative of the carbon's functional group and electronic environment.

Expected Spectral Features:

-

BOC Group: Three signals: the quaternary carbon (

δ 80 ppm ), the carbonyl carbon (δ 155 ppm ), and the methyl carbons (~δ 28 ppm ).[8] -

Piperazine Carbons: Two signals are expected, one for the carbons adjacent to the BOC-nitrogen (~δ 50-55 ppm ) and another for the carbons adjacent to the benzylic group.

-

Benzylic Carbon: One signal for the -CH₂- group, likely around δ 55-60 ppm .

-

Aromatic Carbons: Six distinct signals.

-

C-1 (C-F): This carbon will appear as a large doublet due to one-bond coupling with ¹⁹F (¹JCF ≈ 240-250 Hz). Its chemical shift will be far downfield.

-

C-4 (C-Br): The "heavy atom effect" of bromine will shield this carbon, shifting it upfield relative to what would be expected based on electronegativity alone.[9] It will likely appear around δ 115-120 ppm .

-

The remaining four aromatic carbons (C-2, C-3, C-5, C-6) will also show smaller C-F couplings.

-

2D NMR: Confirming the Connections

While 1D NMR suggests the fragments, 2D NMR proves their assembly.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to. It is used to definitively assign the ¹³C signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the puzzle. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations for Structural Confirmation:

-

Benzylic Protons to Aromatic Ring: Correlations from the benzylic -CH₂- protons (δ ~3.6 ppm) to aromatic carbons C-1, C-2, and C-3 will prove the attachment point of the side chain.

-

Benzylic Protons to Piperazine Ring: A correlation from the benzylic -CH₂- protons to the adjacent piperazine carbons will confirm the benzyl-piperazine linkage.

-

Aromatic Protons to Aromatic Carbons: Correlations between the aromatic protons and their neighboring carbons will confirm the 1,2,4-substitution pattern. For example, H-6 should show a correlation to C-2 and C-4.

Caption: Key HMBC correlations from the benzylic protons.

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[6]

-

Instrumentation: Use a 400 MHz or higher NMR spectrometer.

-

1D Acquisition:

-

Acquire a standard ¹H spectrum (8-16 scans).

-

Acquire a proton-decoupled ¹³C spectrum (requires more scans for sufficient signal-to-noise).

-

-

2D Acquisition: Acquire standard gradient-selected (gs) COSY, HSQC, and HMBC spectra.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct all spectra. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) and the ¹³C spectrum accordingly (CDCl₃ at δ 77.16 ppm).

-

Data Analysis: Assign all peaks by systematically analyzing the 1D and 2D spectra, starting with the most unambiguous signals (e.g., the BOC group) and using the correlation experiments to build out the structure.

Functional Group Confirmation by Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[2]

Causality of Technique: While NMR and MS define the atomic framework and formula, IR provides orthogonal confirmation of the chemical bonds present. The strong absorption of the carbonyl group in the BOC moiety, for instance, is an unmistakable feature that validates this part of the structure.

Expected Absorption Bands:

-

~2850-3000 cm⁻¹: Aliphatic C-H stretching from the BOC and piperazine groups.[10]

-

~1690-1700 cm⁻¹: A strong C=O stretching vibration from the urethane (BOC group) carbonyl. This is a key diagnostic peak.

-

~1450-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1150-1250 cm⁻¹: C-N stretching vibrations from the piperazine and urethane moieties.

-

~1000-1100 cm⁻¹: C-F stretching vibration.

-

~800-900 cm⁻¹: Out-of-plane C-H bending vibrations characteristic of a 1,2,4-trisubstituted benzene ring.[11]

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: If the sample is a solid, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, if the sample is an oil or can be dissolved, a thin film can be cast onto a salt plate (NaCl or KBr).

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).

-

Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum.

-

Data Analysis: The software will automatically ratio the sample spectrum against the background. Identify and label the major absorption peaks and compare them to the expected values for the proposed functional groups.

Data Synthesis and Final Structural Verification

| Analytical Technique | Observation | Inference |

| HRMS (ESI-TOF) | [M+H]⁺ peak at m/z 388.0925; Isotopic peak at m/z 390.0904 (ratio ~1:1) | Confirms molecular formula C₁₆H₂₂BrFN₂O₂ and the presence of one Bromine atom. |

| ¹H NMR (400 MHz) | Singlet (9H) at δ 1.45; Singlet (2H) at δ 3.58; Multiplets (8H) at δ 2.50 & 3.45; Three complex signals in aromatic region (δ 7.0-7.5). | Confirms BOC group, benzylic CH₂, piperazine ring, and three aromatic protons. |

| ¹³C NMR (100 MHz) | Signals at δ 28.4, 80.1, 154.7; Doublet (¹JCF ≈ 245 Hz) at δ 160.0; Signal at δ ~118.0. | Confirms BOC carbons, C-F bond, and C-Br bond. Total of 12 unique carbon signals matches proposed symmetry. |

| 2D NMR (HMBC) | Correlation from benzylic CH₂ protons to C-1, C-2, and C-6 of the aromatic ring. | Unequivocally establishes the 1,2,4-substitution pattern and linkage of the side chain. |

| FTIR | Strong absorption at 1695 cm⁻¹; Bands at 2850-2980 cm⁻¹; Bands at 1170 cm⁻¹ and 1240 cm⁻¹. | Confirms C=O of the urethane, aliphatic C-H, and C-N/C-O bonds. |

Conclusion

The structural elucidation of this compound is systematically achieved through the logical integration of data from mass spectrometry, multidimensional NMR spectroscopy, and infrared spectroscopy. HRMS confirms the elemental composition and the presence of bromine. 1D and 2D NMR techniques provide an incontrovertible map of the atomic connectivity, definitively establishing the 1,2,4-substitution pattern of the aromatic ring. Finally, IR spectroscopy offers orthogonal confirmation of the key functional groups. This comprehensive approach ensures the highest level of scientific rigor, providing the absolute structural confidence required for advancing chemical research and drug development programs.

References

-

Massachusetts Institute of Technology (MIT). (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Retrieved from [Link]

-

Spectroscopy Magazine. (n.d.). Interpreting the Spectra of Substituted Benzene Rings. Retrieved from [Link]

-

Gardner, A. M. (n.d.). Spectroscopy of substituted benzene molecules. ResearchGate. Retrieved from [Link]

-

University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved from [Link]

-

Gasteiger, J., & Hanebeck, W. (1991). Proton NMR-spectroscopic studies of substituted aromatic compounds. ResearchGate. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

-

Elyashberg, M. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra. ResearchGate. Retrieved from [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Magazine. Retrieved from [Link]

-

Hoge, B. (1949). Ultraviolet absorption spectra of seven substituted benzenes. National Institute of Standards and Technology. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Anbusrinivasan, P., & Palanivel, R. (2007). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 45, 444-449. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Karabulut, B., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PubMed. Retrieved from [Link]

-

Dal Cason, T. A., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Taylor & Francis Online. Retrieved from [Link]

-

Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Semantic Scholar. Retrieved from [Link]

-

Anbusrinivasan, P., & Palanivel, R. (2007). Spectral investigation and normal coordinate analysis of piperazine. ResearchGate. Retrieved from [Link]

-

Takhistov, V. V., & Ponomarev, D. A. (2004). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Retrieved from [Link]

-

Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD2Cl2. Retrieved from [Link]

-

Imai, K., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-bromo-4'-fluorobenzophenone. Retrieved from [Link]

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

-

World Intellectual Property Organization. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

SpectraBase. (n.d.). Fluorobenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-(bromomethyl)-1-fluorobenzene. Retrieved from [Link]

-

NIST. (n.d.). p-Bromofluorobenzene. NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US5847241A - Process for the preparation of p-bromofluorobenzene.

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scilit.com [scilit.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene is a highly functionalized synthetic intermediate of significant interest in medicinal chemistry. Its structure combines a brominated and fluorinated phenyl ring with a BOC-protected piperazine moiety, offering multiple strategic points for molecular elaboration. This guide provides a comprehensive technical overview of its molecular properties, a detailed, field-proven protocol for its synthesis and purification, a multi-technique strategy for its analytical characterization, and an expert perspective on its application as a versatile building block in modern drug discovery.

Molecular Profile and Physicochemical Properties

The strategic arrangement of functional groups in this compound makes it a valuable precursor for creating complex molecular architectures. The fluorobromo-benzene core provides a scaffold that can be modified via cross-coupling reactions, while the BOC-protected piperazine offers a nucleophilic center that can be revealed for subsequent derivatization.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl 4-((5-bromo-2-fluorophenyl)methyl)piperazine-1-carboxylate | N/A |

| CAS Number | 1355246-97-7 | [1] |

| Molecular Formula | C₁₆H₂₂BrFN₂O₂ | [1] |

| Molecular Weight | 401.26 g/mol | Calculated |

| Appearance | Expected to be an off-white to pale yellow solid | Inferred |

graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; F1 [label="F", fontcolor="#EA4335"]; Br1 [label="Br", fontcolor="#34A853"]; C7 [label="CH₂", pos="3.5,0.5!"]; N1 [label="N", pos="4.5,0!"]; C8 [label="CH₂", pos="5.5,0.5!"]; C9 [label="CH₂", pos="5.5,-0.5!"]; N2 [label="N", pos="6.5,0!"]; C10 [label="CH₂", pos="4.5,1!"]; C11 [label="CH₂", pos="4.5,-1!"]; BOC_group [label="BOC", shape=box, style=rounded, pos="7.8,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; // Arrange benzene ring C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; // Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Substituents C1 -- F1 [pos="0,2!"]; C4 -- Br1 [pos="0,-2!"]; C2 -- C7; // Piperazine ring C7 -- N1; N1 -- C10; C10 -- C8; C8 -- N2; N2 -- C9; C9 -- C11; C11 -- N1; // BOC group N2 -- BOC_group;

}

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this intermediate is logically approached via a nucleophilic substitution reaction. This pathway is chosen for its high efficiency, reliability, and the commercial availability of the starting materials. The key is the formation of a carbon-nitrogen bond between the benzylic position and the unprotected nitrogen of N-Boc-piperazine.

Synthetic Rationale and Workflow

The most direct and industrially scalable synthesis involves the reaction of 4-Bromo-2-(bromomethyl)-1-fluorobenzene with N-Boc-piperazine . The benzylic bromide is an excellent electrophile, readily displaced by the secondary amine of the piperazine nucleophile. A non-nucleophilic organic base is required to neutralize the hydrobromic acid (HBr) byproduct, preventing the protonation and deactivation of the N-Boc-piperazine reactant.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.

-

Reagent Preparation:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-piperazine (1.1 equivalents).

-

Dissolve it in a suitable anhydrous solvent, such as acetonitrile (ACN) or N,N-Dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 1.5 eq.). The choice of an inorganic base like K₂CO₃ simplifies workup as it can be easily filtered off.

-

-

Reaction Execution:

-

In a separate flask, dissolve 4-Bromo-2-(bromomethyl)-1-fluorobenzene (1.0 eq.) in the same anhydrous solvent.

-

Add the solution of the benzylic bromide dropwise to the stirred piperazine solution at room temperature over 20-30 minutes. An exotherm may be observed; maintain the temperature below 40°C.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

-

Monitoring and Workup:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzylic bromide is consumed.

-

Upon completion, filter the reaction mixture to remove the base (if K₂CO₃ was used).

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Redissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

Purify the crude material using flash column chromatography on silica gel.

-

A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 30% ethyl acetate in hexane), is effective for separating the product from non-polar impurities and baseline material.

-

Combine the product-containing fractions (identified by TLC) and evaporate the solvent to yield the pure this compound.

-

Analytical Characterization

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to provide distinct signals. Key resonances include:

-

A singlet for the nine protons of the tert-butyl (BOC) group around δ 1.4-1.5 ppm.

-

Two sets of broad multiplets for the eight piperazine protons, typically between δ 2.3-2.5 ppm and δ 3.3-3.6 ppm.

-

A sharp singlet for the two benzylic (-CH₂-) protons around δ 3.5-3.7 ppm.

-

Three distinct signals in the aromatic region (δ 7.0-7.6 ppm) corresponding to the protons on the fluorobromophenyl ring, showing characteristic splitting patterns due to H-H and H-F coupling.

-

-

¹³C NMR: The carbon spectrum will confirm the presence of all 16 carbon atoms. Notable signals include the carbonyl carbon of the BOC group (~154 ppm), the quaternary carbon of the BOC group (~80 ppm), and the benzylic carbon (~55-60 ppm).

-

¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight.

-

Technique: Electrospray Ionization (ESI) is typically used.

-

Expected Molecular Ion: The high-resolution mass spectrum (HRMS) should show a protonated molecular ion [M+H]⁺ at m/z 401.0876 (for ⁷⁹Br) and 403.0855 (for ⁸¹Br).

-

Isotopic Pattern: A characteristic isotopic pattern with two peaks of nearly equal intensity (the M and M+2 peaks), separated by 2 Da, will be observed due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). This is a definitive confirmation of a monobrominated compound.

-

Fragmentation: A major fragment ion corresponding to the loss of the BOC group (m/z 100) or the tert-butyl group (m/z 57) is expected.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment.[2]

-

Method: A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) is suitable.

-

Detection: UV detection at a wavelength such as 254 nm.

-

Result: A successful synthesis will yield a single major peak with a purity level of ≥95%.

-

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its utility stems from the strategic combination of its functional groups.

A Privileged Scaffold for Bioactive Molecules

The piperazine ring is a "privileged scaffold" in medicinal chemistry, frequently found in approved drugs. Its inclusion can:

-

Improve Pharmacokinetics: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and aiding in formulation.

-

Modulate CNS Penetration: The piperazine moiety is a common feature in many central nervous system (CNS) active drugs.

-

Provide a Vector for Target Engagement: It acts as a versatile linker to orient other pharmacophoric elements for optimal interaction with biological targets.

Synthetic Derivatization Pathways

The title compound offers two primary handles for further chemical modification, making it a versatile intermediate.

Caption: Key derivatization pathways for the title compound.

-

Pathway A (BOC Deprotection): The BOC group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane). This unmasks the secondary amine of the piperazine ring, allowing for a wide range of subsequent reactions such as acylation, alkylation, reductive amination, or sulfonylation to introduce new pharmacophores.

-

Pathway B (Cross-Coupling): The aryl bromide is a versatile handle for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination. This enables the connection of diverse aromatic, heteroaromatic, or amine groups at the C4 position of the phenyl ring, rapidly building molecular complexity.

Safety and Handling

-

General Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reactivity: As a benzylic amine derivative, it should be stored away from strong oxidizing agents. The starting material, 4-Bromo-2-(bromomethyl)-1-fluorobenzene, is a lachrymator and should be handled with extreme care.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in drug discovery and development. Its robust and scalable synthesis, combined with its multiple points for diversification, makes it an invaluable tool for medicinal chemists. The methodologies and insights presented in this guide provide a comprehensive framework for the effective synthesis, characterization, and application of this versatile building block in the creation of novel therapeutic agents.

References

-

PubChem. (n.d.). 4-Bromo-2-(bromomethyl)-1-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate (1) via Bruylants reaction. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Firth, A. M., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

-

ChemSrc. (n.d.). 4-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

-

Feng, B., et al. (2020). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]

-

Autechem. (n.d.). Tert-Butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate CAS 1055120-85-8. Retrieved from [Link]

Sources

solubility of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who are working with this compound and require a deep understanding of its behavior in various organic solvents. This document moves beyond simple data presentation to explain the underlying physicochemical principles that govern its solubility and provides detailed, field-proven methodologies for its empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property in the field of pharmaceutical sciences. For a compound like this compound, which serves as a key intermediate in the synthesis of bioactive molecules, understanding its solubility is paramount.[1][2] It directly influences critical processes such as reaction kinetics, purification, formulation, and ultimately, bioavailability.[1] Inaccurate or poorly understood solubility can lead to significant challenges in process development, hindering the progression of potential drug candidates. This guide offers a foundational understanding and practical protocols to accurately characterize the solubility of this specific molecule.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure:

The molecule can be deconstructed into three key regions, each contributing to its overall polarity and solubility:

-

Aromatic Halogenated Ring (4-Bromo-1-fluorobenzene moiety): This portion of the molecule is largely non-polar and hydrophobic. The presence of bromine and fluorine atoms introduces some polarity, but the aromatic ring itself dominates this region's character.

-

Piperazine Ring with BOC-protection: The piperazine ring contains two nitrogen atoms, which can act as hydrogen bond acceptors. However, the bulky and non-polar tert-Butoxycarbonyl (BOC) protecting group significantly increases steric hindrance and lipophilicity, reducing the potential for polar interactions.

-

Methylene Bridge: A simple methylene (-CH2-) group links the aromatic ring and the piperazine moiety, contributing to the non-polar character of the molecule.

Predicted Solubility:

Based on the principle of "like dissolves like," this compound is expected to exhibit the following solubility profile:[3][4]

-

High Solubility in non-polar to moderately polar aprotic solvents such as:

-

Dichloromethane (DCM)

-

Chloroform

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Toluene

-

-

Moderate Solubility in polar aprotic solvents such as:

-

Acetone

-

Acetonitrile (ACN)

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

-

Low to Negligible Solubility in polar protic solvents such as:

-

Methanol

-

Ethanol

-

Water

-

The large non-polar surface area of the molecule, dominated by the aromatic ring and the BOC group, suggests that it will be most soluble in solvents that can effectively solvate these regions through van der Waals forces.[5] Solvents capable of hydrogen bonding will be less effective at solvating the molecule, leading to lower solubility.

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[6][7][8] This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.

Shake-Flask Method: A Validated Protocol

This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow:

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Caption: Structure-Solubility Relationship.

Conclusion

While direct, published solubility data for this compound is scarce, a thorough analysis of its molecular structure allows for a strong predictive understanding of its behavior. It is anticipated to be highly soluble in non-polar to moderately polar aprotic organic solvents and poorly soluble in polar protic solvents. For definitive quantitative data, the detailed shake-flask protocol provided in this guide offers a robust and reliable method for experimental determination. Accurate characterization of this property is a cornerstone of efficient and successful drug development and process chemistry.

References

- Digital Discovery. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing.

- Journal of the American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- Nature Communications. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- (2023). Solubility of Organic Compounds.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- YouTube. (2025). What Affects Solubility Of Organic Compounds? - Chemistry For Everyone.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- AAT Bioquest. (2022). What factors affect solubility?.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. d-nb.info [d-nb.info]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. m.youtube.com [m.youtube.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene: Navigating Availability, Synthesis, and Application in Drug Discovery

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry, the strategic assembly of molecular scaffolds with favorable pharmacological properties is paramount. 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene emerges as a compound of significant interest for researchers and drug development professionals. Its structure is a carefully orchestrated combination of three key pharmacophoric elements: a brominated fluorophenyl ring, a piperazine linker, and a tert-butyloxycarbonyl (BOC) protecting group. This unique arrangement offers a versatile platform for the synthesis of complex molecules, particularly in the pursuit of novel therapeutics targeting the central nervous system, infectious diseases, and oncology.[1][2][3][4][5]

The fluorophenyl group can enhance metabolic stability and binding affinity, while the bromo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions. The piperazine moiety is a well-established "privileged scaffold" in drug discovery, known to improve the physicochemical properties and pharmacokinetic profile of drug candidates.[2][5] The BOC protecting group allows for controlled, stepwise synthesis, ensuring the selective functionalization of the piperazine nitrogen.[1][6][7][8]

This in-depth technical guide provides a comprehensive overview of the commercial availability, a detailed synthetic protocol, and the potential applications of this compound, offering valuable insights for its effective utilization in research and development.

Commercial Availability: A Niche Reagent

A thorough investigation of the current chemical supplier landscape reveals that this compound is not a standard, off-the-shelf catalog item. While structurally related compounds, such as 4-Bromo-2-(4-methylpiperazinomethyl)-1-fluorobenzene and 2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene, are available from various suppliers, the specific isomer that is the subject of this guide necessitates a custom synthesis approach.[9][10][11]

This lack of immediate commercial availability underscores the specialized nature of this building block. Researchers requiring this compound will need to either perform the synthesis in-house or engage the services of a custom synthesis provider.[] The choice between these options will depend on the laboratory's synthetic capabilities, budget, and timeline. For organizations opting for custom synthesis, it is crucial to select a partner with expertise in multi-step synthesis and the handling of halogenated and nitrogen-containing compounds.

The table below summarizes the availability of key starting materials for the proposed synthesis of this compound.

| Starting Material | Commercial Availability | Representative Suppliers |

| 2-Fluoro-4-bromotoluene | Readily Available | Sigma-Aldrich, TCI, Alfa Aesar |

| N-Bromosuccinimide (NBS) | Readily Available | Sigma-Aldrich, Acros Organics, TCI |

| Azobisisobutyronitrile (AIBN) | Readily Available | Sigma-Aldrich, Acros Organics, TCI |

| N-BOC-piperazine | Readily Available | Sigma-Aldrich, Combi-Blocks, TCI |

| Triethylamine (TEA) | Readily Available | Sigma-Aldrich, Fisher Scientific, VWR |

Synthetic Protocol: A Step-by-Step Guide

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2-fluoro-4-bromotoluene. The proposed synthetic workflow is outlined below.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Fluoro-4-bromobenzyl bromide

This initial step involves the free-radical bromination of the benzylic methyl group of 2-fluoro-4-bromotoluene.

Materials:

-

2-Fluoro-4-bromotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-fluoro-4-bromotoluene (1.0 eq.) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-fluoro-4-bromobenzyl bromide. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

The second step involves a nucleophilic substitution reaction where the synthesized benzyl bromide is reacted with N-BOC-piperazine.

Materials:

-

2-Fluoro-4-bromobenzyl bromide (from Step 1)

-

N-BOC-piperazine

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen atmosphere

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve N-BOC-piperazine (1.2 eq.) and triethylamine (1.5 eq.) in dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Add a solution of 2-fluoro-4-bromobenzyl bromide (1.0 eq.) in dichloromethane dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final product, this compound.

Applications in Drug Discovery: A Versatile Building Block

The structural motifs present in this compound make it a highly valuable building block for the synthesis of a wide range of biologically active compounds.[3][4][5][13]

Caption: Potential applications of the title compound in drug discovery.

-

CNS-Active Agents: The fluorobenzylpiperazine core is a common feature in compounds targeting central nervous system disorders.[3] The BOC-protected intermediate allows for the introduction of diverse functionalities at the piperazine nitrogen, enabling the fine-tuning of activity at dopamine, serotonin, or other neurotransmitter receptors.

-

Oncology: The bromo-substituent can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce complex aryl or heteroaryl groups, a common strategy in the design of kinase inhibitors.[5]

-

Anti-Infective Agents: The piperazine ring is a key component of many antibacterial and antiviral drugs.[1] This building block provides a convenient starting point for the synthesis of novel anti-infective agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available due to its nature as a custom synthesis compound, a conservative approach to handling should be adopted based on the hazards associated with its structural components.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15][16]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[14]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14][17]

-

Storage: Store in a cool, dry place away from heat and ignition sources. Keep the container tightly sealed to prevent moisture ingress.[14]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents a strategically designed building block with significant potential in medicinal chemistry and drug discovery. Although not commercially available as a stock item, its synthesis is achievable through a straightforward, two-step process. The unique combination of a reactive bromofluorophenyl group and a versatile BOC-protected piperazine moiety provides researchers with a powerful tool for the construction of complex and potentially therapeutic molecules. A thorough understanding of its synthesis and careful handling are essential for its successful application in the laboratory.

References

-

Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. Available from: [Link]

-

1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024-09-12). Available from: [Link]

-

N-Boc-Piperazine: Synthesis, Properties, and Applications of a Versatile Chemical Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Ensuring Safety: Handling 2-Bromo-4'-fluoroacetophenone in Chemical Processes. (2026-01-06). Available from: [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (2021-10-08). Available from: [Link]

-

1-BROMO-4-FLUOROBENZENE - Sdfine. Available from: [Link]

-

4-Bromo-2-(4-methylpiperazinomethyl)-1-fluorobenzene (CAS No. 1355247-95-8) Suppliers. Available from: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. Available from: [Link]

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025-10-20). Available from: [Link]

-

SPECIALITY BROMO FLURO DERIVATIVES - Faluck International PVT LTD. Available from: [Link]

-

De Novo Assembly of Highly Substituted Morpholines and Piperazines - PubMed Central. (2017-01-19). Available from: [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available from: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Available from: [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. Available from: [Link]

-

A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications - ResearchGate. (2025-08-06). Available from: [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (2020-05-06). Available from: [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available from: [Link]

-